Cas no 2247104-10-3 (1-(5-Amino-3-isoxazolyl)cyclopropanemethanol)

1-(5-Amino-3-isoxazolyl)cyclopropanemethanol is a specialized cyclopropane derivative featuring an amino-substituted isoxazole ring. This compound is of interest in pharmaceutical and agrochemical research due to its unique structural framework, which combines the reactivity of the isoxazole moiety with the steric constraints of the cyclopropane ring. The presence of both amino and hydroxymethyl functional groups enhances its versatility as a synthetic intermediate, enabling further derivatization for applications in drug discovery and material science. Its well-defined molecular structure and potential for selective modifications make it a valuable building block in the development of biologically active compounds.
1-(5-Amino-3-isoxazolyl)cyclopropanemethanol structure
2247104-10-3 structure
Product name:1-(5-Amino-3-isoxazolyl)cyclopropanemethanol
CAS No:2247104-10-3
MF:C7H10N2O2
MW:154.166501522064
CID:6071859
PubChem ID:138040226

1-(5-Amino-3-isoxazolyl)cyclopropanemethanol Chemical and Physical Properties

Names and Identifiers

    • 1-(5-Amino-3-isoxazolyl)cyclopropanemethanol
    • (1-(5-Aminoisoxazol-3-yl)cyclopropyl)methanol
    • EN300-6492310
    • [1-(5-Amino-1,2-oxazol-3-yl)cyclopropyl]methanol
    • 2247104-10-3
    • Inchi: 1S/C7H10N2O2/c8-6-3-5(9-11-6)7(4-10)1-2-7/h3,10H,1-2,4,8H2
    • InChI Key: MZJOHNDAXQGSAP-UHFFFAOYSA-N
    • SMILES: C(C1(C2=NOC(=C2)N)CC1)O

Computed Properties

  • Exact Mass: 154.074227566g/mol
  • Monoisotopic Mass: 154.074227566g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 159
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 72.3Ų
  • XLogP3: -0.1

Experimental Properties

  • Density: 1.367±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 382.4±27.0 °C(Predicted)
  • pka: 15.10±0.10(Predicted)

1-(5-Amino-3-isoxazolyl)cyclopropanemethanol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6492310-10.0g
[1-(5-amino-1,2-oxazol-3-yl)cyclopropyl]methanol
2247104-10-3 95.0%
10.0g
$8749.0 2025-03-15
Enamine
EN300-6492310-0.1g
[1-(5-amino-1,2-oxazol-3-yl)cyclopropyl]methanol
2247104-10-3 95.0%
0.1g
$706.0 2025-03-15
Enamine
EN300-6492310-0.25g
[1-(5-amino-1,2-oxazol-3-yl)cyclopropyl]methanol
2247104-10-3 95.0%
0.25g
$1008.0 2025-03-15
Enamine
EN300-6492310-1.0g
[1-(5-amino-1,2-oxazol-3-yl)cyclopropyl]methanol
2247104-10-3 95.0%
1.0g
$2035.0 2025-03-15
Enamine
EN300-6492310-2.5g
[1-(5-amino-1,2-oxazol-3-yl)cyclopropyl]methanol
2247104-10-3 95.0%
2.5g
$3988.0 2025-03-15
Enamine
EN300-6492310-5.0g
[1-(5-amino-1,2-oxazol-3-yl)cyclopropyl]methanol
2247104-10-3 95.0%
5.0g
$5900.0 2025-03-15
Enamine
EN300-6492310-0.05g
[1-(5-amino-1,2-oxazol-3-yl)cyclopropyl]methanol
2247104-10-3 95.0%
0.05g
$541.0 2025-03-15
Enamine
EN300-6492310-0.5g
[1-(5-amino-1,2-oxazol-3-yl)cyclopropyl]methanol
2247104-10-3 95.0%
0.5g
$1587.0 2025-03-15
1PlusChem
1P027ZFR-50mg
[1-(5-amino-1,2-oxazol-3-yl)cyclopropyl]methanol
2247104-10-3 95%
50mg
$731.00 2024-05-25
1PlusChem
1P027ZFR-100mg
[1-(5-amino-1,2-oxazol-3-yl)cyclopropyl]methanol
2247104-10-3 95%
100mg
$935.00 2024-05-25

Additional information on 1-(5-Amino-3-isoxazolyl)cyclopropanemethanol

Introduction to 1-(5-Amino-3-isoxazolyl)cyclopropanemethanol (CAS No: 2247104-10-3)

1-(5-Amino-3-isoxazolyl)cyclopropanemethanol is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural framework that combines a cyclopropane ring with an isoxazole moiety. This molecular architecture has garnered considerable attention due to its potential in drug discovery and development. The compound, identified by its CAS number 2247104-10-3, represents a promising scaffold for the synthesis of novel bioactive molecules. Its structural features make it an attractive candidate for further exploration in medicinal chemistry, particularly in the design of molecules with enhanced pharmacological properties.

The cyclopropane ring in 1-(5-Amino-3-isoxazolyl)cyclopropanemethanol is a key structural element that contributes to its biological activity. Cyclopropanes are known for their ability to introduce conformational constraints into molecules, which can influence binding affinity and metabolic stability. This structural motif has been widely investigated in the development of various therapeutic agents, including antibiotics, antivirals, and anticancer drugs. The presence of the cyclopropane unit in this compound suggests that it may exhibit unique interactions with biological targets, making it a valuable starting point for structure-activity relationship (SAR) studies.

The isoxazole ring is another critical component of 1-(5-Amino-3-isoxazolyl)cyclopropanemethanol. Isoxazoles are heterocyclic compounds that have been extensively studied for their pharmacological properties. They are known to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The amino group attached to the isoxazole ring in this compound further enhances its potential as a pharmacophore. Amino groups are often involved in hydrogen bonding interactions with biological targets, which can improve binding affinity and selectivity.

Recent research has highlighted the importance of 1-(5-Amino-3-isoxazolyl)cyclopropanemethanol in the development of novel therapeutic agents. Studies have demonstrated that compounds containing both cyclopropane and isoxazole moieties can exhibit potent activity against various disease targets. For instance, research has shown that derivatives of this compound have promising effects in inhibiting enzymes involved in cancer progression. These findings underscore the potential of 1-(5-Amino-3-isoxazolyl)cyclopropanemethanol as a lead compound for further drug development.

The synthesis of 1-(5-Amino-3-isoxazolyl)cyclopropanemethanol involves multi-step organic reactions that require careful optimization to achieve high yields and purity. The synthesis typically begins with the preparation of the cyclopropane derivative, followed by functionalization to introduce the isoxazole ring and the amino group. Advanced synthetic techniques, such as transition metal-catalyzed reactions and asymmetric synthesis, have been employed to enhance the efficiency and selectivity of these transformations. The development of efficient synthetic routes is crucial for scaling up production and enabling further exploration of this compound's pharmacological potential.

In addition to its synthetic significance, 1-(5-Amino-3-isoxazolyl)cyclopropanemethanol has been studied for its potential applications in drug discovery. Computational modeling and molecular docking studies have been used to investigate its interactions with biological targets such as enzymes and receptors. These studies have provided valuable insights into the binding mode of the compound and have helped identify key residues involved in its interactions. Such information is crucial for designing analogs with improved pharmacological properties.

The pharmacological profile of 1-(5-Amino-3-isoxazolyl)cyclopropanemethanol has been evaluated through various in vitro assays. These assays have revealed promising activity against several disease-related targets, including kinases and other enzymes involved in cancer metabolism. The compound's ability to inhibit these targets suggests that it may have therapeutic potential in treating cancerous conditions. Further preclinical studies are needed to validate these findings and assess its safety and efficacy in animal models.

Future directions in the study of 1-(5-Amino-3-isoxazolyl)cyclopropanemethanol include exploring its derivatives and analogs to enhance its pharmacological properties. Structural modifications can be made to optimize binding affinity, improve metabolic stability, and reduce potential side effects. Additionally, exploring new synthetic routes could facilitate large-scale production, making it more accessible for research purposes. Collaborative efforts between synthetic chemists and biologists will be essential in translating these findings into clinical applications.

The significance of 1-(5-Amino-3-isoxazolyl)cyclopropanemethanol extends beyond its immediate applications in drug discovery. It serves as a valuable scaffold for developing novel bioactive molecules with diverse therapeutic potentials. The combination of cyclopropane and isoxazole moieties offers a unique structural framework that can be exploited for designing innovative therapeutic agents. As research continues to uncover new biological activities and synthetic strategies, compounds like 1-(5-Amino-3-isoxazolyl)cyclopropanemethanol will continue to play a crucial role in advancing pharmaceutical chemistry.

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